molecular formula C8H6N2O2S2 B1296080 2-(Methylthio)-6-nitro-1,3-benzothiazole CAS No. 3621-99-6

2-(Methylthio)-6-nitro-1,3-benzothiazole

Cat. No. B1296080
CAS RN: 3621-99-6
M. Wt: 226.3 g/mol
InChI Key: UGURRSVQWLYDOY-UHFFFAOYSA-N
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Description

2-(Methylthio)-6-nitro-1,3-benzothiazole is a compound that belongs to the benzothiazole family, which is a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring. The presence of a methylthio substituent and a nitro group on the benzothiazole core suggests that this compound could have interesting chemical properties and potential biological activity .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various methods. One approach involves a three-component procedure for the preparation of 2-substituted benzothiazoles from nitroarenes, alcohols, and sulfur powder, which includes nitro reduction, C-N condensation, and C-S bond formation in one pot . Another method for synthesizing benzothiazole derivatives includes the condensation of substituted benzaldehydes with 2-amino-5-nitrothiophenol followed by reduction . Additionally, multicomponent reactions have been used to synthesize novel fused heterocyclic compounds, including 2-methylthio benzothiazole derivatives .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a benzene ring fused to a thiazole ring. The substitution pattern on the benzothiazole core, such as the presence of a methylthio group or a nitro group, can significantly influence the electronic and steric properties of the molecule. The structures of these compounds are typically established using spectral data such as IR, 1H-NMR, 13C-NMR, and MS .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions depending on their substitution pattern. For instance, nitro derivatives of benzothiazoles can release nitric oxide, which has biological significance . The presence of amino groups in benzothiazole derivatives allows for further functionalization, such as N-acetylation and the formation of hydroxylated derivatives . Additionally, the reactivity of the methylthio group in 2-(methylthio)-6-nitro-1,3-benzothiazole could be explored for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(methylthio)-6-nitro-1,3-benzothiazole would be influenced by the presence of electron-withdrawing nitro groups and electron-donating methylthio groups. These substituents can affect the compound's solubility, melting point, and stability. The nitro group is also known to be a key functional group in the synthesis of fluorinated derivatives, which can exhibit potent cytotoxic activity in vitro . The chemical properties of benzothiazole derivatives, such as their ability to bind to amyloid plaques, have been explored for potential applications in imaging agents for diseases like Alzheimer's .

Case Studies

Several studies have investigated the biological properties of benzothiazole derivatives. For example, 2-(4-Amino-3-methylphenyl)benzothiazole has shown selective growth inhibitory properties against human cancer cell lines, with metabolism playing a role in its selective profile of anticancer activity . Another study synthesized fluorine-18 labelled derivatives of benzothiazoles for use as tracers in the visualization of amyloid deposits in Alzheimer's disease . Additionally, the cytostatic activities of various 6-amino-2-phenylbenzothiazole derivatives against malignant human cell lines have been evaluated .

Scientific Research Applications

2-Methylthio-ATP

  • Scientific Field : Biochemistry and Pharmacology .
  • Application Summary : 2-Methylthio-ATP is an ATP analog and a more selective agonist of the P2γ purinergic receptor . It’s used in drug discovery and development .
  • Methods of Application : This product is provided as 10 mg of dry powder . It’s used in control ligands and inhibitors for drug discovery and development .

2-(Methylthio)aniline

  • Scientific Field : Organic Synthesis, Pharmaceuticals, and Agrochemicals .
  • Application Summary : 2-(Methylthio)aniline is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, and agrochemicals .

2-methacryloyloxyethyl phosphorylcholine polymers

  • Scientific Field : Biodevices, Materials Chemistry .
  • Application Summary : These polymers have a zwitterionic phosphorylcholine headgroup inspired by the structure of the cell membrane, which has shown an outstanding ability to prevent nonspecific protein adsorption. This property makes these polymers excellent materials for the construction of biocompatible surfaces and interfaces with high antibiofouling performance for both macroscopic and microscopic applications .

Poly(2-(methylthio)ethyl methacrylate)

  • Scientific Field : Cryopreservation .
  • Application Summary : Poly(2-(methylthio)ethyl methacrylate) is evaluated for its sulfoxide side chain on cryopreservation .

2-methacryloyloxyethyl phosphorylcholine polymers

  • Scientific Field : Biodevices, Materials Chemistry .
  • Application Summary : These polymers have a zwitterionic phosphorylcholine headgroup inspired by the structure of the cell membrane, which has shown an outstanding ability to prevent nonspecific protein adsorption. This property makes these polymers excellent materials for the construction of biocompatible surfaces and interfaces with high antibiofouling performance for both macroscopic and microscopic applications .

Poly(2-(methylthio)ethyl methacrylate)

  • Scientific Field : Cryopreservation .
  • Application Summary : Poly(2-(methylthio)ethyl methacrylate) is evaluated for its sulfoxide side chain on cryopreservation .

Safety And Hazards

This includes understanding the compound’s toxicity, flammability, environmental impact, and precautions for safe handling and storage.


Future Directions

This could involve potential applications of the compound, areas for further research, or improvements to its synthesis.


For a specific compound, these analyses would require access to scientific literature and databases, laboratory experiments, or computational models. Please consult a qualified chemist or use appropriate resources for detailed analysis.


properties

IUPAC Name

2-methylsulfanyl-6-nitro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S2/c1-13-8-9-6-3-2-5(10(11)12)4-7(6)14-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGURRSVQWLYDOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60308155
Record name 2-(methylthio)-6-nitro-1,3-benzothiazole
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Molecular Weight

226.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylthio)-6-nitro-1,3-benzothiazole

CAS RN

3621-99-6
Record name 2-(Methylthio)-6-nitrobenzothiazole
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Record name NSC 202563
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Record name 3621-99-6
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Record name 2-(methylthio)-6-nitro-1,3-benzothiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

See FIG. 4A. Fuming nitric acid (1.93 g) was added dropwise to a solution of 2-(methylthio)benzothiazole (5 g) in concentrated sulfuric acid (16.8 g) cooled in an ice bath. After stirring at 5° C. for 3 h the solution was poured onto ice and filtered to provide a yellow solid (5.7 g, 25 mmol, 91%).
Quantity
1.93 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
16.8 g
Type
solvent
Reaction Step One
Name
Yield
91%

Synthesis routes and methods II

Procedure details

Sodium hydride (containing by 60%, 6.15 g) was suspended in DMF (120 mL) and 2-mercapto-6-nitrobenzothiazole (20 g) was added thereto under ice-cooling. After completion of bubbling, methyl iodide (26.4 mL) was added thereto. The mixture was stirred at room temperature for 18 hr. Water (800 mL) was added to the reaction mixture, and the precipitated solid was collected by filtration to give 2-methylthio-6-nitrobenzothiazole (21.2 g) as a pale-yellow powder.
Quantity
6.15 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
reactant
Reaction Step Three

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